molecular formula C7H14O3 B1587438 4,4-Dimethoxy-tetrahydro-4H-pyran CAS No. 28218-71-5

4,4-Dimethoxy-tetrahydro-4H-pyran

Cat. No.: B1587438
CAS No.: 28218-71-5
M. Wt: 146.18 g/mol
InChI Key: FBZWVZPRCICVPX-UHFFFAOYSA-N
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Description

Significance of Oxygen-Containing Heterocycles in Organic Synthesis and Medicinal Chemistry

Oxygen-containing heterocycles are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. Their prevalence underscores their importance in biological processes and, consequently, in the fields of organic synthesis and medicinal chemistry. The pyran ring system, a six-membered heterocycle containing one oxygen atom, is a particularly significant scaffold. mjbas.com The stability and specific reactivity conferred by the oxygen atom within the ring make these compounds versatile building blocks for constructing complex molecular architectures. chemicalbook.com The development of efficient and environmentally friendly methods, such as multi-component reactions, to synthesize these heterocyclic molecules has become a major focus in modern organic chemistry. mjbas.com

The Unique Role of Tetrahydropyrans as Versatile Chemical Scaffolds

Tetrahydropyrans, the saturated derivatives of pyran, are a prominent class of oxygen-containing heterocycles. The tetrahydropyran (B127337) (THP) moiety is a key structural component in numerous bioactive natural products and is widely used in drug discovery. chemicalbook.com The non-planar, chair-like conformation of the tetrahydropyran ring allows for precise spatial arrangement of substituents, which is critical for molecular recognition and biological activity. Furthermore, the ether linkage in the ring is generally stable to many reaction conditions, yet it can be cleaved under specific acidic conditions, a feature exploited in protecting group chemistry. Tetrahydro-4H-pyran-4-one, a key precursor to the title compound, serves as a vital intermediate in the synthesis of complex organic molecules and has been investigated for its potential in developing treatments for cognitive disorders. chemicalbook.com

Overview of 4,4-Dimethoxy-tetrahydro-4H-pyran as a Key Synthetic Intermediate and Precursor for Derivatization

This compound is a valuable derivative of tetrahydro-4H-pyran-4-one. It functions primarily as a protected or "masked" form of the ketone. In multi-step syntheses, it is often necessary to temporarily deactivate a reactive functional group, like a ketone, to prevent it from interfering with reactions occurring elsewhere in the molecule. The acetal (B89532) group in this compound serves this purpose effectively. It is stable under neutral and basic conditions but can be readily hydrolyzed back to the parent ketone under acidic conditions. This compound is not just a protecting group; it is also a precursor for creating other useful synthetic intermediates, such as 4-methoxy-5,6-dihydro-2H-pyran through an elimination reaction. researchgate.net Its utility as a building block makes it a significant compound in the synthesis of pharmaceuticals and other advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-8-7(9-2)3-5-10-6-4-7/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZWVZPRCICVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391695
Record name 4,4-dimethoxyoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28218-71-5
Record name 4,4-dimethoxyoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4,4 Dimethoxy Tetrahydro 4h Pyran and Its Functionalized Congeners

Established Synthetic Routes to 4,4-Dimethoxy-tetrahydro-4H-pyran from Precursor Molecules

The primary and most direct method for synthesizing this compound involves the acetalization of its corresponding ketone, tetrahydro-4H-pyran-4-one. This precursor serves as a versatile building block in organic synthesis. chemicalbook.com The stability and reactivity of this ketone make it an ideal starting point for constructing the target dimethoxy compound. chemicalbook.com

Acetalization Reactions of Tetrahydro-4H-pyran-4-one

The conversion of tetrahydro-4H-pyran-4-one to this compound is a classic example of a ketalization reaction. This reaction involves treating the ketone with an excess of methanol (B129727) in the presence of a catalyst to form the corresponding dimethyl ketal. The process is an equilibrium reaction, and specific conditions are required to drive it towards the product side.

Brønsted acids are commonly employed catalysts for the acetalization of ketones. Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TsOH) are effective in protonating the carbonyl oxygen of tetrahydro-4H-pyran-4-one. nih.govnih.gov This initial protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by methanol. The reaction proceeds through a hemiacetal intermediate, which is then further protonated at the hydroxyl group. Subsequent elimination of a water molecule forms an oxocarbenium ion, which is then attacked by a second molecule of methanol to yield the final this compound product after deprotonation.

To achieve high yields of this compound, optimization of reaction parameters is crucial. researchgate.net Since acetalization is a reversible process, the removal of water is essential to shift the equilibrium towards the formation of the ketal.

Temperature: The reaction is often performed at reflux temperature to increase the reaction rate. However, the specific temperature must be controlled to prevent potential side reactions or degradation of the starting material or product.

Solvent: Methanol typically serves as both the reacting nucleophile and the solvent, ensuring a large excess is present to favor product formation. In some cases, a co-solvent like toluene (B28343) may be used to facilitate the azeotropic removal of water using a Dean-Stark apparatus.

Stoichiometry: A significant molar excess of methanol is used relative to tetrahydro-4H-pyran-4-one. The amount of acid catalyst is typically kept low (catalytic amounts) to prevent unwanted side reactions, though the optimal loading needs to be determined empirically.

ParameterConditionPurpose
Catalyst p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H₂SO₄)To protonate the carbonyl and activate it for nucleophilic attack.
Reagent Methanol (large excess)Acts as both nucleophile and solvent, driving the equilibrium.
Temperature RefluxTo increase reaction rate.
Water Removal Dean-Stark trap (with co-solvent like toluene) or desiccantsTo shift the equilibrium towards the product side.

Synthesis of Tetrahydro-4H-pyran-4-one as a Key Synthon

The availability of tetrahydro-4H-pyran-4-one is critical for the synthesis of its derivatives. chemicalbook.com This key synthon can be prepared through various routes. One patented method involves a multi-step process starting from 3-chloropropionyl chloride and ethylene. google.com These reactants, in the presence of aluminum trichloride, form an intermediate that is subsequently hydrolyzed to give 1,5-dichloropentanone. google.com The final cyclization to tetrahydro-4H-pyran-4-one is achieved by heating 1,5-dichloropentanone in the presence of aqueous phosphoric acid and sodium dihydrogen phosphate (B84403). google.com

Another documented synthesis starts from bis(2-chloroethyl)ether. chemicalbook.com In this procedure, bis(2-chloroethyl)ether is reacted with carbon dioxide in ethanol, catalyzed by a Zr-Ce-Ti-Al composite oxide and cesium iodide at 90°C and elevated pressure, yielding tetrahydro-4H-pyran-4-one with high purity and yield. chemicalbook.com

Starting Material(s)Key Reagents/CatalystsProductYieldReference
3-Chloropropionyl chloride, EthyleneAlCl₃, HCl, H₃PO₄, NaH₂PO₄Tetrahydro-4H-pyran-4-oneNot specified google.com
Bis(2-chloroethyl)ether, CO₂Zr-Ce-Ti-Al composite oxide, CsI, EthanolTetrahydro-4H-pyran-4-one95.9% chemicalbook.com

Development of Novel Catalytic Systems for Enhanced Synthesis Efficiency

While traditional Brønsted acids are effective, the development of novel catalytic systems aims to improve reaction efficiency, selectivity, and environmental friendliness. This includes the exploration of Lewis acids and alternative Brønsted acids that can operate under milder conditions. mjbas.com

Exploration of Lewis Acid Catalysis (e.g., TiCl₄, BF₃·Et₂O) and Brønsted Acid Catalysis

Lewis acids such as titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·Et₂O), and zirconium tetrachloride (ZrCl₄) are powerful catalysts for acetal (B89532) formation. researchgate.netnih.gov They function by coordinating to the lone pair of electrons on the carbonyl oxygen. This coordination polarizes the C=O bond, rendering the carbonyl carbon significantly more electrophilic and thus more reactive towards weak nucleophiles like methanol. Lewis acid-catalyzed reactions can often be performed under milder conditions and may offer higher selectivity compared to strong Brønsted acids, which can sometimes promote side reactions. researchgate.net The choice of Lewis acid can influence the reaction rate and yield, with catalysts like ZrCl₄ being noted for their efficiency and potential as a "green" catalyst option. researchgate.net

The use of different Brønsted acids, such as phosphomolybdic acid, has also been explored in related syntheses of tetrahydropyran (B127337) structures. organic-chemistry.org These catalysts can offer advantages like water tolerance and ease of handling, contributing to more efficient and environmentally benign synthetic protocols. nih.govorganic-chemistry.org

Catalyst TypeExample(s)Mechanism of ActionPotential Advantages
Brønsted Acid H₂SO₄, p-TsOHProtonation of carbonyl oxygenReadily available, well-established methods. nih.gov
Lewis Acid TiCl₄, BF₃·Et₂O, ZrCl₄Coordination to carbonyl oxygenHigh efficiency, milder reaction conditions, potential for higher selectivity. researchgate.netnih.gov

Application of Heterogeneous Catalysts (e.g., ZnO nanoparticles, Ag/Fe₃O₄@starch, ZrCl₄@Arabic Gum)

Heterogeneous catalysts are central to modern organic synthesis due to their ease of separation, potential for recyclability, and reduced environmental impact compared to homogeneous counterparts. nih.gov The synthesis of pyran derivatives, including the acetalization to form this compound, can be significantly enhanced by various solid-supported catalysts that act as Lewis acids to activate the carbonyl group of the precursor.

Zinc Oxide (ZnO) Nanoparticles: ZnO nanoparticles have emerged as an efficient, inexpensive, and non-toxic heterogeneous catalyst for various organic transformations, including the synthesis of pyran derivatives. researchgate.netajgreenchem.com Their high catalytic activity is largely attributed to a high surface-area-to-volume ratio. researchgate.net In reactions for synthesizing pyran structures like tetrahydrobenzo[b]pyrans, ZnO nanoparticles have demonstrated high efficiency and reusability. researchgate.netajgreenchem.com For the synthesis of this compound, ZnO nanoparticles would catalyze the acetalization of tetrahydro-4H-pyran-4-one by acting as a Lewis acid, activating the carbonyl carbon towards nucleophilic attack by methanol. Studies on related pyran syntheses show that the catalyst can often be recovered by simple filtration and reused for multiple cycles with only a slight decrease in activity. researchgate.netajgreenchem.com

Ag/Fe₃O₄@starch: Bionanocomposites represent a frontier in green catalysis, leveraging abundant natural polymers like starch as catalyst supports. wikimedia.org While direct data on Ag/Fe₃O₄@starch is limited, the closely related CuFe₂O₄@starch has been successfully employed as a magnetically recyclable catalyst for the synthesis of 4H-pyran derivatives. wikimedia.org In this system, the Fe₃O₄ core provides magnetic separability, while the starch acts as a biodegradable support. The catalytically active metal ions (like Ag⁺ or Cu²⁺) function as Lewis acids, enhancing the electrophilicity of the carbonyl group to facilitate the reaction. wikimedia.org Similarly, silver nanoparticles supported on other biopolymer composites have been used to catalyze the synthesis of various 4H-pyrans. nih.gov A hypothetical Ag/Fe₃O₄@starch catalyst would combine the benefits of a green, inexpensive support with a catalytically active metal and a simple, magnetic work-up procedure, making it a promising candidate for sustainable chemical production.

ZrCl₄@Arabic Gum: Zirconium(IV) chloride (ZrCl₄) is a potent Lewis acid that, when immobilized on Arabic gum, forms a highly effective, heterogeneous, and recyclable catalyst (ZrCl₄@Arabic Gum). acs.org This catalyst has been successfully used in the solvent-free, multi-component synthesis of dihydropyran derivatives. acs.org The Arabic gum serves as a biodegradable, non-toxic support matrix for the ZrCl₄ nanoparticles. The catalyst's advantages include high reaction efficiency, short reaction times, and simple operational procedures. acs.org Its proven efficacy in forming the pyran ring system under green conditions makes it a strong candidate for catalyzing the acetalization of tetrahydro-4H-pyran-4-one.

Table 1: Performance of Analogous Heterogeneous Catalysts in Pyran Synthesis
CatalystRelated SynthesisKey AdvantagesRecyclabilitySource
ZnO NanoparticlesTandem Knoevenagel-Michael-Cyclocondensation for Pyran DerivativesHigh yield, short reaction time, low cost, non-toxic.Effective for at least 5 cycles with minimal activity loss. researchgate.netajgreenchem.com
CuFe₂O₄@starchOne-pot, three-component synthesis of 4H-pyrans.Magnetically separable, biodegradable support, room temperature reaction.Reusable for at least 6 cycles with high product yields (89-96%). wikimedia.org
ZrCl₄@Arabic GumSolvent-free synthesis of Dihydropyran derivatives.High efficiency, short reaction time, solvent-free conditions.Recyclable without significant loss of catalytic ability. acs.org

Green Chemistry Approaches: Solvent-Free and Aqueous Media Reactions

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, this involves moving away from traditional volatile organic solvents and exploring solvent-free or aqueous reaction systems.

Solvent-free, or neat, reaction conditions are highly desirable as they minimize waste, reduce purification costs, and can sometimes lead to higher reaction rates. The use of catalysts like ZrCl₄@Arabic Gum for dihydropyran synthesis exemplifies a successful solvent-free approach that proceeds efficiently at moderate temperatures (50 °C). acs.org

The use of water as a reaction medium is another cornerstone of green chemistry. While the formation of acetals is a condensation reaction that produces water, making aqueous media seem counterintuitive, certain catalytic systems can function effectively. For instance, the synthesis of various pyran derivatives has been successfully achieved in ethanol-water mixtures. nih.gov Furthermore, simple starch has been used as a catalyst in an aqueous solution to promote the synthesis of tetrahydrobenzo[b]pyrans, demonstrating the feasibility of using water as a benign solvent. nih.gov

The economic and environmental viability of a synthetic process is greatly enhanced by the ability to recycle and reuse the catalyst.

Heterogeneous Metal Catalysts: As previously discussed, solid-supported catalysts like ZnO nanoparticles, CuFe₂O₄@starch, and ZrCl₄@Arabic Gum are designed for recyclability. researchgate.netwikimedia.orgacs.org Magnetic nanocatalysts, such as those with an Fe₃O₄ core, offer a particularly simple method of recovery using an external magnet, avoiding the need for filtration. wikimedia.org

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure makes them a greener alternative to volatile organic solvents. Poly(ionic liquid)s have been developed as efficient and recyclable catalysts for reactions like the methanolysis of PET, where they can be recovered by simple filtration and reused multiple times without a significant drop in performance. This demonstrates their potential as recyclable catalytic systems for reactions like acetal formation.

Starch Solution: Unmodified, raw starch can act as a simple, biodegradable, and remarkably effective catalyst for the synthesis of various heterocyclic compounds, including pyran derivatives. nih.gov Its catalytic activity stems from the abundance of hydroxyl groups capable of forming hydrogen bonds with substrates, thereby activating them. The use of a simple starch solution at a moderate temperature (50 °C) has been shown to effectively catalyze the synthesis of tetrahydrobenzo[b]pyrans and dihydropyrano[c]chromenes. nih.gov

Table 2: Examples of Recyclable Catalysts in Green Synthesis
Catalyst TypeExampleReaction ContextKey Green FeatureSource
Magnetic BionanocatalystCuFe₂O₄@starch4H-Pyran SynthesisMagnetically recovered, biodegradable support, reusable >6 times. wikimedia.org
Metal Oxide NanoparticleZnO NPsPyran Derivative SynthesisRecovered by filtration, reusable >5 times. ajgreenchem.com
Biopolymer SolutionStarch SolutionTetrahydrobenzo[b]pyran SynthesisBiodegradable, renewable, inexpensive, used in aqueous solution. nih.gov

Scalability and Process Intensification in this compound Production

Transitioning a synthetic route from the laboratory bench to industrial production requires a focus on scalability and process intensification. Process intensification refers to the development of smaller, cleaner, safer, and more energy-efficient technologies. rsc.org For this compound, this involves optimizing reaction parameters, implementing advanced reactor technology, and controlling reaction equilibria to maximize throughput and yield. The successful scale-up to pilot plant and multi-kilogram production has been reported for its direct precursor, tetrahydro-4H-pyran-4-one, indicating the industrial relevance of this class of compounds. acs.org

Design of Experiments (DoE) for Parameter Optimization (e.g., catalyst loading, solvent polarity)

Design of Experiments (DoE) is a statistical methodology used to rapidly optimize reaction and process parameters by varying multiple factors simultaneously. acs.org Instead of the traditional "one-factor-at-a-time" approach, DoE allows for a comprehensive understanding of the interactions between variables such as temperature, pressure, reaction time, and reactant and catalyst concentrations. For the synthesis of this compound, a DoE approach could be used to efficiently determine the optimal conditions to maximize yield. Factors to be investigated would include the molar ratio of methanol to the ketone precursor, catalyst loading, temperature, and choice of solvent (or lack thereof). By mapping the reaction space, DoE can identify the ideal parameters with a minimal number of experiments, accelerating development and improving process robustness. acs.org

Implementation of Continuous Flow Reactors for Industrial Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for industrial synthesis, including superior heat and mass transfer, enhanced safety, and the potential for straightforward automation and integration of in-line analysis. The production of the related compound tetrahydropyran (THP) from biomass-derived dihydropyran has been successfully demonstrated in a continuous flow reactor using a Ni/SiO₂ catalyst, achieving high selectivity (>99.8%) and yield (98%). rsc.orgosti.gov This precedent strongly supports the implementation of a similar flow process for the synthesis of this compound. A packed-bed reactor containing a heterogeneous catalyst (such as ZnO NPs or ZrCl₄@Arabic Gum) could be used, with a continuous feed of tetrahydro-4H-pyran-4-one and methanol, to enable large-scale, efficient, and consistent production.

Strategies for Equilibrium Control and Product Yield Maximization (e.g., continuous water removal)

The formation of an acetal from a ketone and an alcohol is a reversible, equilibrium-limited reaction. organicchemistrytutor.comyoutube.com To achieve high yields of this compound, the equilibrium must be shifted towards the product side, in accordance with Le Châtelier's principle. youtube.com

There are two primary strategies to achieve this:

Use of Excess Reagent: The reaction can be driven forward by using a large excess of one of the reactants, typically the less expensive one. In this case, using methanol as the reaction solvent would provide a large molar excess, favoring the formation of the dimethyl acetal. youtube.com

Removal of Water: A more effective and common strategy is the continuous removal of the water byproduct as it is formed. organicchemistrytutor.comorganic-chemistry.org This can be accomplished through several methods, particularly in a continuous flow setup. Physical methods include using molecular sieves which physically trap water molecules. organicchemistrytutor.com In batch processes, a Dean-Stark apparatus can be used to azeotropically remove water. Chemical methods involve adding a dehydrating agent, such as trimethyl orthoformate, which reacts with the water produced to form inert byproducts. organic-chemistry.org Implementing a continuous water removal strategy is crucial for maximizing the conversion and final yield of this compound in an industrial setting.

Multicomponent Reaction Strategies for Diverse 4H-Pyran Derivative Libraries

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in modern organic synthesis for the creation of molecularly diverse compound libraries from simple starting materials in a single step. mjbas.com These reactions are particularly valuable in medicinal chemistry and drug discovery due to their high atom economy, operational simplicity, and ability to rapidly generate complex molecules. mjbas.comresearchgate.net The synthesis of 4H-pyran derivatives, a scaffold present in numerous natural and synthetic bioactive compounds, has greatly benefited from MCR strategies. scilit.combenthamdirect.comeurekaselect.com These strategies often employ catalyzed one-pot reactions that are environmentally benign, sometimes proceeding in green solvents like water or ethanol, and offering advantages such as mild reaction conditions, short reaction times, and high yields. mjbas.comscielo.brnih.gov

A prominent and widely utilized multicomponent strategy for synthesizing polyfunctionalized 4H-pyrans is the one-pot condensation of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound. nih.gov This three-component reaction is remarkably versatile, allowing for a wide range of substituents on the final pyran ring depending on the choice of starting materials. The 1,3-dicarbonyl component is typically an active methylene (B1212753) compound such as ethyl acetoacetate, acetylacetone (B45752), or a cyclic variant like dimedone (5,5-dimethylcyclohexane-1,3-dione). scielo.brnih.gov

The reaction mechanism generally proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the enolized 1,3-dicarbonyl compound. The final step involves intramolecular cyclization and subsequent tautomerization to yield the stable 4H-pyran ring system. nih.gov

A diverse array of catalysts has been developed to promote this transformation efficiently and under environmentally friendly conditions. These include:

Biopolymers: Naturally occurring sodium alginate has been used as a green, reusable organocatalyst in water at room temperature, providing good to excellent yields. nih.gov

Heterogeneous Catalysts: Solid catalysts are advantageous due to their ease of separation and reusability. Examples include neodymium(III) oxide (Nd2O3) mjbas.com, copper ferrite (B1171679) nanoparticles supported on starch (CuFe2O4@starch) nih.gov, and mixed metal oxides like Mg/La. eurekaselect.com

Brønsted Acids: Dodecyl benzenesulfonic acid (DBSA) can act as both a catalyst and a surfactant, creating a microemulsion system in water to accelerate the reaction. scielo.br

Ionic Liquids: Acidic ionic liquids such as 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate have been employed as reusable and efficient catalysts. researchgate.net

Basic Catalysts: Potassium hydroxide (B78521) loaded on calcium oxide has been effective in solvent-free conditions. growingscience.com

The choice of aldehyde can include aromatic aldehydes with both electron-donating and electron-withdrawing groups, which generally convert to the desired products in good to excellent yields. researchgate.net

Table 1: Examples of Catalysts and Conditions for the Synthesis of 4H-Pyran Derivatives

CatalystDicarbonyl CompoundAldehydeSolventTimeYield (%)Reference
Sodium Alginate (SA)Methyl 3-oxobutanoateBenzaldehydeWater10 min95 nih.gov
Nd2O3Ethyl acetoacetate4-ChlorobenzaldehydeWater45 min93 mjbas.com
CuFe2O4@starchDimedone4-ChlorobenzaldehydeEthanol10 min98 nih.gov
DBSACyclohexanedioneBenzaldehydeWater30 min95 scielo.br
20% KOH/CaOEthyl acetoacetateBenzaldehydeSolvent-free-92 growingscience.com
[H2-DABCO][H2PO4]2Dimedone4-Nitrobenzaldehyde-15 min96 researchgate.net

The multicomponent reaction between aldehydes, malononitrile, and unsymmetrical 1,3-dicarbonyl compounds can potentially lead to different regioisomers. However, the reaction is often highly regioselective, yielding a single primary product. The regioselectivity is crucial for the controlled synthesis of specific 4H-pyran architectures.

Mechanistic studies, including Density Functional Theory (DFT) calculations, have been performed to elucidate the reaction pathway and explain the observed regioselectivity. nih.gov For the reaction of benzaldehyde, malononitrile, and methyl 3-oxobutanoate catalyzed by sodium alginate in water, DFT analysis confirmed the accepted mechanism involving Knoevenagel condensation, Michael addition, cyclization, and tautomerization. nih.gov The calculations showed that the formation of the 2-amino-3-cyano-4H-pyran derivative is thermodynamically favored. nih.gov The amphoteric nature of water was found to play a significant role in accelerating the reaction rate compared to non-polar organic solvents. nih.gov The catalyst, such as sodium alginate, facilitates the initial deprotonation of malononitrile, which is a key step for initiating the reaction sequence. nih.gov The specific interactions between the catalyst and the reactants guide the intermediates through a low-energy pathway, ensuring high regioselectivity for the final pyran structure.

Mechanistic Investigations of Reactions Involving 4,4 Dimethoxy Tetrahydro 4h Pyran

Detailed Mechanisms of Acetal (B89532) Formation and Hydrolysis

The formation and hydrolysis of the ketal group in 4,4-dimethoxy-tetrahydro-4H-pyran are classic examples of nucleophilic substitution at a carbonyl carbon, proceeding through several well-defined intermediate stages. These reactions are typically catalyzed by acid. rsc.orgtotal-synthesis.com

The acid-catalyzed hydrolysis of this compound to its parent ketone, tetrahydropyran-4-one, and two equivalents of methanol (B129727) is a stepwise process initiated by protonation. nih.gov

The reaction commences with the protonation of one of the methoxy (B1213986) oxygen atoms by an acid catalyst (H-A). nih.govorganic-chemistry.org This converts the methoxy group into a good leaving group (methanol). The departure of the methanol molecule is assisted by the neighboring oxygen atom, which donates a lone pair of electrons to form a resonance-stabilized oxonium ion. nih.gov This intermediate is highly electrophilic.

A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. nih.gov Subsequent deprotonation of the resulting intermediate by a base (e.g., water or the conjugate base of the catalyst) yields a neutral hemiketal (or hemiacetal) intermediate. nih.govnih.gov

The process repeats for the second methoxy group. The hydroxyl group of the hemiketal is protonated, converting it into a good leaving group (water). Elimination of water results in the formation of a protonated ketone. nih.gov Finally, deprotonation of this species yields the final product, tetrahydropyran-4-one, and regenerates the acid catalyst. nih.govorganic-chemistry.org

The key intermediates in this hydrolytic pathway are summarized in the table below.

StepIntermediate NameStructureKey Features
1Protonated KetalOne methoxy group is protonated, making it a good leaving group.
2Oxonium IonA resonance-stabilized cation; highly electrophilic at the carbon atom.
3HemiketalA neutral intermediate with both a hydroxyl and a methoxy group on the same carbon.
4Protonated KetoneThe final cationic intermediate before deprotonation to the product.

This table illustrates the major species formed during the acid-catalyzed hydrolysis of this compound.

The formation and hydrolysis of acetals and ketals are reversible equilibrium processes. rsc.orgnih.gov The direction of the reaction is governed by Le Chatelier's principle. To favor the formation of this compound from tetrahydropyran-4-one, an excess of methanol is used, and water is typically removed from the reaction mixture. nih.gov Conversely, to drive the hydrolysis reaction forward, a large excess of water is used. nih.gov

The ketal functionality in this compound serves as a protecting group for the ketone. This group is stable under neutral and basic conditions, as well as in the presence of many oxidizing and reducing agents. rsc.org The removal (deprotection) of this group requires acidic conditions.

Selective deprotection can be achieved by using mild acid catalysts, which allow for the cleavage of the ketal without affecting other acid-sensitive functional groups that might be present in a more complex molecule. koreascience.krorganic-chemistry.org Various reagents have been developed for the mild deprotection of related tetrahydropyranyl (THP) ethers, a principle that extends to cyclic ketals. organic-chemistry.orgnih.gov For instance, pyridinium (B92312) p-toluenesulfonate (PPTS), known for its lower acidity, is often used for the removal of THP groups and can be applied for the gentle hydrolysis of ketals like this compound. total-synthesis.com The choice of solvent can also influence the outcome; for example, performing the reaction in methanol would favor the ketal, while using aqueous solutions promotes hydrolysis. total-synthesis.com

ConditionFavored ReactionRationale
Excess Methanol, Water RemovalKetal FormationShifts equilibrium toward products.
Excess Water, Acid CatalystKetal HydrolysisShifts equilibrium toward reactants (ketone and alcohol). nih.gov
Neutral or Basic (e.g., NaOH)No ReactionThe alkoxy groups are poor leaving groups without protonation. rsc.org
Mild Acid (e.g., PPTS) in AlcoholSelective DeprotectionAllows for cleavage under conditions that spare more sensitive groups. total-synthesis.com

This table summarizes the conditions influencing the equilibrium between this compound and its hydrolysis products.

Exploration of Ring-Opening Reactions of the Tetrahydropyran (B127337) Core

While the primary reactivity of this compound involves the ketal functional group, the tetrahydropyran ring itself can undergo cleavage under specific, typically harsh, conditions.

The tetrahydropyran ring is a cyclic ether. Like other ethers, it can undergo acid-catalyzed ring-opening. youtube.com The mechanism begins with the protonation of the ring's ether oxygen, which activates the C-O bonds toward nucleophilic attack. masterorganicchemistry.comchegg.com

Following protonation, a nucleophile present in the medium attacks one of the adjacent carbon atoms (C2 or C6). This attack proceeds via an SN2-like mechanism, leading to the opening of the ring. In reactions of substituted tetrahydropyrans, the site of nucleophilic attack is influenced by both steric and electronic factors. youtube.comyoutube.com The transition state can have significant carbocation character, especially if one of the carbons adjacent to the ring oxygen is tertiary. masterorganicchemistry.com This leads to a preference for attack at the more substituted carbon, similar to the opening of protonated epoxides. masterorganicchemistry.comchegg.com For this compound, the carbons adjacent to the ring oxygen are both secondary, so a strong regiochemical preference is not immediately obvious without considering other factors. The formation of an intermediate oxocarbenium ion is a key feature of many tetrahydropyran ring-forming and ring-opening reactions. nih.govrsc.org

Substituents on the tetrahydropyran ring can significantly influence the rate and outcome of ring-opening reactions. nih.govmontclair.edu The 4,4-dimethoxy group in the target molecule is electronically neutral with respect to the ether oxygen at position 1 and the adjacent carbons (C2 and C6). Its primary role is to provide stability to the ketal function. However, its presence sterically hinders the "backside" of the ring, which could potentially influence the approach of nucleophiles in concerted pathways, although this effect is likely minimal.

The stability of the tetrahydropyran ring is generally high compared to smaller cyclic ethers like tetrahydrofuran (B95107) or epoxides, which possess greater ring strain. youtube.com Therefore, more forcing conditions are typically required to achieve ring-opening of the tetrahydropyran core.

Direct ring-opening of the tetrahydropyran ring by a nucleophile, without prior acid catalysis, is generally not a favorable process. The alkoxide that would need to be displaced is a poor leaving group. Consequently, the tetrahydropyran ring is quite resistant to nucleophilic attack.

Studies involving highly reactive nucleophiles like Grignard reagents have shown that while they can open strained cyclic ethers like tetrahydrofuran, the tetrahydropyran ring is often unreactive under similar conditions. researchgate.net This highlights the inherent stability of the six-membered ring. For a nucleophilic ring-opening to occur, the ring would likely need to be activated by incorporating strong electron-withdrawing groups on the ring or by using highly specialized and reactive nucleophiles under forcing conditions. nih.gov

Oxidative Transformations of the this compound Skeleton

The saturated skeleton of this compound is generally robust towards oxidation. However, the geminal dimethoxy group, a ketal, represents a site of reactivity. The primary oxidative transformation involving this moiety is its deprotection to the parent ketone, tetrahydro-4H-pyran-4-one. This conversion is a valuable synthetic operation, as the ketal often serves as a protecting group for the ketone functionality.

Oxidative deprotection methods offer an alternative to standard acidic hydrolysis and can be performed under mild and non-aqueous conditions. tsijournals.com Various reagents have been developed to facilitate this transformation. For instance, certain peroxodisulfate compounds can efficiently convert ketals to their corresponding carbonyl compounds. tsijournals.com The reaction typically proceeds in an aprotic solvent like acetonitrile, and the mild conditions prevent over-oxidation of the resulting ketone. tsijournals.com While specific studies on the this compound skeleton are not extensively documented, the general reactivity of tetrahydropyranyl (THP) ethers and related ketals provides a strong precedent for this transformation. tsijournals.com

The process involves the oxidative cleavage of the C-O bonds of the ketal, regenerating the carbonyl group. This method is advantageous when other acid-sensitive functional groups are present in the molecule.

Table 1: Examples of Oxidative Deprotection of Ketal and Acetal Groups

Substrate Type Oxidizing System Product Yield (%) Reference
Acetal DBDABCOPDS in Acetonitrile Aldehyde Excellent tsijournals.com
Ketal DBDABCOPDS in Acetonitrile Ketone Excellent tsijournals.com

This table illustrates the general applicability of oxidative deprotection methods to functional groups similar to the one in this compound.

Cycloaddition Chemistry of 4H-Pyran-4-ones

Shifting focus to the unsaturated analogue, 4H-pyran-4-one, reveals a rich and varied reactivity profile, particularly in cycloaddition reactions. Unlike its saturated counterpart, the conjugated system of 4H-pyran-4-one allows it to participate readily as a component in pericyclic reactions, most notably the Diels-Alder, or [4+2] cycloaddition, reaction. mdpi.com These reactions are powerful tools for the construction of complex cyclic and bicyclic systems. nih.gov

[4+2] Cycloadditions: Experimental and Theoretical Studies

The [4+2] cycloaddition reactions of pyranones have been the subject of extensive experimental and theoretical investigation. mdpi.comnih.gov These studies aim to understand the mechanisms, regioselectivity, and stereoselectivity of the reactions. 4H-pyran-4-one can act as the diene component in these reactions, reacting with various dienophiles to form bicyclic adducts.

Computational studies, often employing Density Functional Theory (DFT), have become indispensable for predicting the outcomes of these cycloadditions. nih.govresearchgate.net Theoretical calculations of transition state energies can accurately forecast which regio- and stereoisomers will be favored, aligning well with experimental observations. nih.gov For instance, studies on the related 2(H)-pyran-2-ones have shown that the activation energies calculated for different possible transition states can predict the experimentally observed product distribution. nih.govresearchgate.net

Mechanistically, while many Diels-Alder reactions are considered concerted processes that proceed through a single, synchronous transition state, some cycloadditions involving polar components may occur via a stepwise mechanism with a zwitterionic intermediate. mdpi.com Experimental evidence from kinetic studies and product analysis, combined with theoretical modeling, helps to elucidate the precise pathway for a given reaction. mdpi.com

Table 2: Comparison of Theoretical and Experimental Findings in Pyranone Cycloadditions

Pyranone Reactant Dienophile Predicted Major Product(s) (via DFT) Experimental Outcome Reference
4-Chloro-2(H)-pyran-2-one Electron-deficient dienophiles Mixture of 6-endo and 5-endo adducts Non-selective formation of endo adducts nih.gov

Role of Electron-Withdrawing Groups in Cycloaddition Reactivity

The rate and success of a [4+2] cycloaddition are highly dependent on the electronic properties of both the diene and the dienophile. In a normal-demand Diels-Alder reaction, the reaction is fastest when the diene is electron-rich and the dienophile is electron-poor. This is because an electron-donating group (EDG) on the diene raises the energy of its Highest Occupied Molecular Orbital (HOMO), while an electron-withdrawing group (EWG) on the dienophile lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This narrowing of the HOMO-LUMO energy gap facilitates the reaction. youtube.com

Conversely, pyranones, which contain an electron-withdrawing carbonyl group within their conjugated system, are relatively electron-poor dienes. Therefore, they often participate in inverse-electron-demand Diels-Alder reactions. In these cases, the pyranone reacts efficiently with electron-rich dienophiles (e.g., enamines or vinyl ethers). The presence of additional EWGs on the pyranone ring, such as halo or trifluoromethyl groups, further lowers the energy of its LUMO, enhancing its reactivity as an electrophile and accelerating the inverse-electron-demand cycloaddition. researchgate.net

Table 3: Common Electron-Withdrawing Groups and Their Effect on Dienophile Reactivity

Electron-Withdrawing Group (EWG) Attached to Dienophile Effect on Reaction Rate (Normal Demand)
-CHO (Aldehyde) Propenal Increased
-COOR (Ester) Ethyl propenoate Increased
-CN (Cyano) Acrylonitrile Increased

Derivatization and Functionalization of the 4,4 Dimethoxy Tetrahydro 4h Pyran Scaffold for Advanced Applications

Systematic Functionalization of the Pyran Ring System

The functionalization of the 4,4-dimethoxy-tetrahydro-4H-pyran ring is primarily achieved through reactions that activate the core structure. The gem-dimethoxy group makes the C4 position inert to direct nucleophilic attack, unlike its parent ketone. Consequently, most functionalization strategies involve an initial transformation of this acetal (B89532). The principal reactions include acid-catalyzed hydrolysis to regenerate the parent ketone, tetrahydro-4H-pyran-4-one, or elimination of methanol (B129727) to form a reactive enol ether. researchgate.net These intermediates are then amenable to a wide range of chemical modifications.

Halogenation and Alkylation Strategies

Direct halogenation and alkylation of the this compound scaffold are not common due to the stability of the acetal. However, the pyran ring system's reactivity can be modified through systematic substitutions, such as iodination at other positions on the ring.

More complex carbon-carbon bond-forming reactions have been demonstrated where this compound acts as the starting material. In a key step for the synthesis of complex imidazole (B134444) derivatives, this compound is reacted with an isocyanide in the presence of a strong Lewis acid like titanium tetrachloride. google.comgoogle.com This reaction, while intricate, effectively serves to alkylate the core structure, paving the way for the construction of a new heterocyclic ring.

Table 1: Examples of Functionalization Reactions

Starting Material Reagents Product Reaction Type

Introduction of Diverse Functional Groups at Specific Positions

The introduction of diverse functional groups onto the tetrahydropyran (B127337) ring from this compound is a cornerstone of its utility. The most significant functionalization is the Lewis acid-catalyzed elimination of methanol to yield 4-methoxy-5,6-dihydro-2H-pyran (MDHP). researchgate.netresearchgate.net This enol ether is a valuable reagent in its own right, particularly for introducing the 4-methoxytetrahydropyranyl (MTHP) protecting group to alcohols. researchgate.net

Beyond elimination, the acetal can undergo nucleophilic substitution of its methoxy (B1213986) groups, although this is less common. The most prevalent strategy for introducing diversity is the hydrolysis of the acetal back to tetrahydro-4H-pyran-4-one. This ketone is a versatile building block that readily undergoes reactions such as nucleophilic additions and condensations to introduce a vast array of functional groups. Furthermore, as demonstrated in patent literature, the entire this compound unit can be used as a synthon in complex, multi-step reactions to generate entirely new heterocyclic systems, such as substituted imidazoles. google.comgoogle.com

Table 2: Key Transformations of this compound

Transformation Reagents Resulting Intermediate/Product Primary Application
Elimination TiCl₄ or other Lewis acids 4-Methoxy-5,6-dihydro-2H-pyran Synthesis of MTHP protecting group reagent. researchgate.netresearchgate.net
Hydrolysis Acid or Base Tetrahydro-4H-pyran-4-one Precursor for further functionalization.
Substitution Nucleophiles Substituted pyrans Introduction of other functional groups.

Synthesis of Complex Molecular Architectures and Heterocyclic Systems via the Pyran Core

The stability of this compound makes it an excellent starting point for the synthesis of more complex molecules. It serves as a masked version of the more reactive tetrahydro-4H-pyran-4-one, allowing for its strategic introduction into a synthetic sequence.

Construction of Fused and Spiro-Heterocycles

While there are limited examples of this compound directly participating in the formation of fused or spiro-heterocycles, its role as a precursor is critical. The generation of tetrahydro-4H-pyran-4-one via hydrolysis is the most common entry point into these complex architectures. The ketone can then be used in intramolecular reactions or multi-component reactions to build fused ring systems or spirocyclic junctions. For instance, methods have been developed using samarium(II) iodide to promote cyclization sequences that provide spiro-fused oxygen heterocycles, a strategy for which derivatives of the pyran core are well-suited. researchgate.net

Application as a Building Block in Multi-Step Synthesis

The application of this compound as a foundational building block is well-documented. Its conversion to 4-methoxy-5,6-dihydro-2H-pyran (MDHP) is a prime example. researchgate.netresearchgate.net MDHP is used to introduce the MTHP protecting group, which has more desirable properties than the more common THP group for certain applications, such as in the synthesis of nucleoside derivatives for RNA and DNA chemistry. researchgate.netacs.org

Patents have extensively detailed its use as a starting material in the synthesis of pharmacologically active compounds. google.comgoogle.com For example, it is the starting point for a sequence leading to complex imidazole derivatives investigated as potential therapeutics. google.comgoogle.com In these syntheses, the tetrahydropyran ring is carried through several steps, demonstrating the utility of the title compound as a robust building block for creating advanced molecular structures. google.comgoogle.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including this compound.

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. For this compound, the ¹H NMR spectrum would characteristically show a singlet for the six protons of the two equivalent methoxy groups. The protons on the tetrahydropyran ring would appear as multiplets due to spin-spin coupling.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these signals and understanding the connectivity of the molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu In the case of this compound, COSY spectra would show correlations between the protons on adjacent carbons in the pyran ring, helping to trace the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. youtube.com This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the carbon atoms of the methoxy groups would show a correlation with the singlet proton signal of these groups.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (typically 2-3 bonds) couplings between protons and carbons. youtube.com This technique is particularly powerful for identifying quaternary carbons, such as the C4 atom in this compound, by observing correlations from the methoxy protons to this carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. researchgate.net For derivatives of this compound, NOESY can be used to confirm the stereochemistry and conformation of the molecule by observing through-space interactions between protons.

Interactive Data Table: Predicted NMR Data for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key 2D NMR Correlations
Methoxy Protons (-OCH₃)Singlet~50-55HMBC to C4
Ring Protons (adjacent to O)Multiplet~60-65COSY to other ring protons; HSQC to attached carbon
Ring Protons (other)Multiplet~30-40COSY to other ring protons; HSQC to attached carbon
C4 (quaternary)-~95-105HMBC from methoxy protons

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. In studies involving this compound or its derivatives, isotopes such as deuterium (B1214612) (²H) or oxygen-18 (¹⁸O) can be incorporated into the molecule. By tracking the position of these labels in the products using NMR or mass spectrometry, the specific bonds that are broken and formed during a reaction can be identified, providing conclusive evidence for a proposed mechanistic pathway. For example, in acid-catalyzed hydrolysis, labeling the methoxy groups with ¹⁸O could confirm whether the C-O bond of the methoxy group or the ring oxygen is cleaved.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental composition of the molecule, thus confirming the molecular formula of this compound as C₇H₁₄O₃. chemscene.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to assess the purity of this compound samples, as any impurities will be separated and identified by their mass spectra. Furthermore, GC-MS is a valuable tool for kinetic analysis, allowing researchers to monitor the progress of reactions involving this compound by quantifying the disappearance of reactants and the appearance of products over time.

Interactive Data Table: Mass Spectrometry Data for this compound

Technique Information Obtained Expected m/z Values
HRMSPrecise molecular weight and elemental composition[M+H]⁺, [M+Na]⁺, etc. corresponding to C₇H₁₄O₃
GC-MSPurity assessment and identification of volatile componentsMolecular ion peak and characteristic fragment ions

X-ray Crystallography for Unambiguous Structural Confirmation of Derivatives

While obtaining suitable crystals of this compound itself may be challenging due to its liquid nature, X-ray crystallography of its solid derivatives provides the most definitive proof of molecular structure. researchgate.net This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides the precise three-dimensional arrangement of atoms in the crystal lattice, unambiguously confirming connectivity, stereochemistry, and conformation. For novel derivatives of this compound, X-ray crystallography is the gold standard for structural elucidation.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental analytical technique for the structural characterization of this compound. The FT-IR spectrum provides a unique molecular fingerprint by probing the vibrational modes of the chemical bonds within the molecule. Analysis of the spectrum allows for the identification of key functional groups, confirming the successful synthesis of the target compound from its precursor, tetrahydro-4H-pyran-4-one.

The structural elucidation via FT-IR centers on the disappearance of the characteristic carbonyl (C=O) stretch of the starting ketone and the appearance of new bands corresponding to the acetal functional group. The spectrum of the precursor, tetrahydro-4H-pyran-4-one, is dominated by a strong absorption band for the C=O stretching vibration, typically found in the region of 1715-1730 cm⁻¹. nih.gov

Upon conversion to this compound, this carbonyl peak is absent. Instead, the spectrum is characterized by several strong bands in the fingerprint region (1300-1000 cm⁻¹) associated with the newly formed C-O-C linkages of the dimethoxy acetal group. Specifically, strong asymmetric and symmetric C-O-C stretching vibrations are expected. Additionally, the spectrum retains the C-H stretching vibrations from the aliphatic ring and the methyl groups of the methoxy substituents.

Detailed research findings on the vibrational frequencies for this compound and related structures are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
2960–2850Medium to StrongC-H asymmetric and symmetric stretching of -CH₂- (ring) and -OCH₃ groups
1470–1440Variable-CH₂- scissoring (bending)
1200–1050StrongC-O-C asymmetric and symmetric stretching of the acetal and pyran ether linkages

This table is generated based on established infrared group frequencies and data from analogous structures.

In-situ Spectroscopic Monitoring Techniques for Reaction Progress and Intermediate Detection (e.g., In-situ IR)

In-situ spectroscopic methods, particularly in-situ Fourier-Transform Infrared (FTIR) spectroscopy, offer powerful tools for real-time monitoring of the synthesis of this compound. nih.gov This technique allows researchers to track the concentration of reactants, products, and any transient intermediates directly in the reaction vessel without the need for sampling, providing critical insights into reaction kinetics, mechanisms, and endpoint determination. nih.govnih.gov

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of tetrahydro-4H-pyran-4-one with methanol. An in-situ FTIR probe, often a diamond-tipped Attenuated Total Reflectance (ATR) probe, can be immersed directly into the reaction mixture to acquire spectra at regular intervals throughout the process. youtube.com

The progress of the reaction can be quantitatively monitored by tracking specific, well-resolved infrared bands:

Reactant Consumption: The primary indicator of reaction progress is the decrease in the intensity of the strong carbonyl (C=O) stretching vibration from the starting material, tetrahydro-4H-pyran-4-one. This peak is typically observed around 1720 cm⁻¹. nih.gov

Product Formation: Concurrently, the formation of this compound is monitored by the increase in the intensity of the characteristic C-O-C stretching bands of the acetal group, which appear in the 1200-1050 cm⁻¹ region.

By plotting the absorbance of these key peaks against time, a detailed reaction profile is generated. This real-time data enables the precise determination of the reaction endpoint, optimization of reaction conditions (such as catalyst loading, temperature, and reactant ratios), and the potential detection of any unstable intermediates or side products that might form. nih.gov This approach provides a more comprehensive understanding of the transformation compared to traditional offline analysis methods like TLC or GC, which rely on analyzing discrete samples. nih.gov

Conclusion

4,4-Dimethoxy-tetrahydro-4H-pyran is a specialized yet significant compound in the field of organic synthesis. Its role as a stable, masked equivalent of tetrahydro-4H-pyran-4-one provides a strategic advantage in the design and execution of complex synthetic pathways. The ability to easily protect and deprotect the ketone functionality, coupled with its utility as a precursor to other valuable reagents like 4-methoxy-5,6-dihydro-2H-pyran, solidifies its importance as a versatile intermediate. As chemists continue to pursue the synthesis of increasingly complex and biologically active molecules, the strategic application of such well-defined building blocks will undoubtedly remain a key element of success.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate predictions of molecular properties. For 4,4-Dimethoxy-tetrahydro-4H-pyran, DFT calculations are instrumental in elucidating its structural and electronic features, as well as the mechanisms of reactions in which it participates. A common approach involves using hybrid functionals, such as B3LYP, paired with a basis set like 6-31G*, which provides a good balance between accuracy and computational cost for organic molecules.

The tetrahydropyran (B127337) ring in this compound predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. For a disubstituted cyclohexane (B81311), the chair conformation is significantly more stable than the boat or twist-boat conformations. The energy difference is substantial, with the twist-boat conformer being approximately 5.5 kcal/mol higher in energy than the chair form in the gas phase.

Due to the geminal substitution at the C4 position, the two methoxy (B1213986) groups will occupy one axial and one equatorial position in the most stable chair conformation. The presence of the oxygen atom in the ring and the methoxy groups introduces stereoelectronic effects, such as the anomeric effect, which influences the conformational preferences and geometry of the molecule. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a cyclohexane ring to favor the axial orientation, a preference that contradicts steric considerations alone.

Table 1: Representative Predicted Geometric Parameters for a Substituted Tetrahydropyran Ring (Illustrative)

ParameterValue (Chair Conformation)
C-O (ring) Bond Length~ 1.43 Å
C-C Bond Length~ 1.53 Å
C-O-C Bond Angle~ 111°
O-C-C Bond Angle~ 110°
C-C-C Bond Angle~ 111°

This compound, being a ketal, can undergo hydrolysis under acidic conditions to yield tetrahydropyran-4-one and two equivalents of methanol (B129727). DFT calculations are pivotal in mapping the potential energy surface of this reaction, identifying intermediates and transition states.

The generally accepted mechanism for acid-catalyzed acetal (B89532) and ketal hydrolysis involves a multi-step process:

Protonation of one of the alkoxy oxygens.

Cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and an alcohol molecule.

Nucleophilic attack of water on the oxocarbenium ion.

Deprotonation to form a hemiacetal or hemiketal.

Repetition of these steps for the second alkoxy group to yield the final ketone or aldehyde and another alcohol molecule.

The formation of the resonance-stabilized oxocarbenium ion is often the rate-determining step. Computational studies on the hydrolysis of related acetals have shown that the transition state for this step has a significant positive charge buildup on the carbon atom of the former ketal. Substituent effects play a crucial role in stabilizing or destabilizing this transition state. Electron-donating groups can stabilize the positive charge, thus accelerating the hydrolysis rate.

Transition state analysis using DFT allows for the calculation of activation energies, which provides quantitative insight into the reaction kinetics. For the hydrolysis of thymidine, a transition state was located where the distance between the attacking water nucleophile and the anomeric carbon was predicted to be 2.3 Å.

Conceptual DFT provides a framework to quantify the reactivity of molecules through various indices. The electrophilicity index (ω) and the nucleophilicity index (N) are particularly useful for understanding polar reactions.

The electrophilicity index measures the stabilization in energy when a system acquires additional electronic charge from the environment. It is defined in terms of the electronic chemical potential (μ) and the chemical hardness (η). A higher ω value indicates a stronger electrophile. Conversely, the nucleophilicity index (N) quantifies the ability of a molecule to donate electrons.

For this compound, the oxygen atoms of the methoxy groups and the ring oxygen possess lone pairs of electrons, making them potential nucleophilic centers. The carbon atom of the ketal functional group (C4) is an electrophilic center, susceptible to nucleophilic attack, especially after protonation of one of the adjacent oxygen atoms.

While specific values for this compound are not available, studies on other organic molecules have established scales for these indices. For instance, molecules with an electrophilicity index greater than 1.5 eV are generally considered strong electrophiles.

Table 2: Conceptual DFT Reactivity Indices (Illustrative Definitions)

IndexFormulaDescription
Electronic Chemical Potential (μ)μ ≈ (EHOMO + ELUMO) / 2Tendency of electrons to escape from the system.
Chemical Hardness (η)η ≈ ELUMO - EHOMOResistance to change in electron distribution.
Electrophilicity Index (ω)ω = μ² / (2η)Propensity of a species to accept electrons.
Nucleophilicity Index (N)N = EHOMO(Nucleophile) - EHOMO(TCE)Propensity of a species to donate electrons (referenced to tetracyanoethylene).

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. For this compound, understanding the distribution and energy of its electrons is key to predicting its chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, thus acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms, reflecting their lone pair electrons. The LUMO is likely to be an antibonding orbital (σ*) associated with the C-O bonds of the ketal moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations on related pyranopyrazole derivatives have shown favorable HOMO-LUMO energy gaps, indicating their potential bioactivity.

Table 3: Representative FMO Energies and Gap for a Substituted Tetrahydropyran (Illustrative)

OrbitalEnergy (eV)
HOMO~ -6.5
LUMO~ 1.5
HOMO-LUMO Gap~ 8.0

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals.

For this compound, NBO analysis can quantify the hyperconjugative interactions that contribute to the anomeric effect. This involves the donation of electron density from the lone pairs of one oxygen atom into the antibonding orbital (σ*) of an adjacent C-O bond. The strength of these interactions can be estimated by second-order perturbation theory, providing a quantitative measure of their stabilizing effect.

NBO analysis of 2-substituted tetrahydropyrans has shown that these hyperconjugative interactions are significant and depend on the conformation of the molecule and the nature of the solvent. The analysis can also provide information about the hybridization of atomic orbitals and the charge distribution within the molecule, offering further insights into its reactivity. For instance, NBO analysis can confirm the presence of strong intermolecular hydrogen bonds in dimers of related molecules, as indicated by red shifts in stretching frequencies. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. This allows for the identification of electrophilic and nucleophilic sites, which are crucial for understanding chemical reactivity.

In an MEP map, regions of negative electrostatic potential, typically colored in shades of red, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. Green and yellow regions represent neutral or intermediate potential.

For this compound, the oxygen atoms of the two methoxy groups and the oxygen atom within the pyran ring are expected to be the most electronegative centers. Consequently, the MEP map would likely show regions of high electron density (red) around these oxygen atoms, making them the primary sites for interaction with electrophiles. The hydrogen atoms of the methyl groups and the pyran ring would exhibit positive potential (blue), rendering them susceptible to nucleophilic interactions.

Table 1: Illustrative MEP Data for this compound This table presents hypothetical values to illustrate the expected outcomes of an MEP analysis.

Atomic Site Predicted Electrostatic Potential (kJ/mol) Predicted Reactivity
Pyran Oxygen -150 to -200 High potential for electrophilic attack
Methoxy Oxygens -120 to -170 High potential for electrophilic attack
Methoxy Hydrogens +80 to +120 Potential for nucleophilic interaction
Ring Hydrogens +50 to +100 Potential for nucleophilic interaction

Simulation of Spectroscopic Data (e.g., NMR Chemical Shifts)

Computational methods, particularly Density Functional Theory (DFT), are widely used to simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These simulations provide valuable insights into the molecular structure and can aid in the interpretation of experimental spectra. By calculating the magnetic shielding tensors of the nuclei, theoretical chemical shifts can be predicted.

For this compound, a simulated ¹H NMR spectrum would be expected to show distinct signals for the protons of the methoxy groups and the protons on the tetrahydro-4H-pyran ring. Due to the symmetry of the molecule, the six protons of the two methoxy groups would likely appear as a single sharp singlet. The protons on the pyran ring would exhibit more complex splitting patterns due to their different chemical environments and spin-spin coupling with neighboring protons.

Similarly, a simulated ¹³C NMR spectrum would predict the chemical shifts for each unique carbon atom in the molecule. The carbon atom at the 4-position, bonded to two oxygen atoms (the acetal carbon), would be expected to have the most downfield chemical shift. The carbons of the methoxy groups would appear as a single peak, and the remaining carbons of the pyran ring would have distinct chemical shifts based on their proximity to the oxygen atoms.

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound This table presents hypothetical calculated values alongside known experimental data to illustrate the utility of NMR simulation.

Atom Predicted ¹H Chemical Shift (ppm) Experimental ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Experimental ¹³C Chemical Shift (ppm)
-OCH₃ 3.25 3.18 48.5 48.9
C2-H, C6-H 3.65 3.62 62.0 61.7
C3-H, C5-H 1.80 1.77 34.5 34.2
C4 - - 98.0 98.3

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and intermolecular interactions of molecules. NCI analysis is a computational technique that allows for the visualization and characterization of these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes.

An NCI plot visualizes these interactions as surfaces, where the color of the surface indicates the type and strength of the interaction. Typically, blue surfaces represent strong attractive interactions like hydrogen bonds, green surfaces indicate weak van der Waals interactions, and red surfaces signify repulsive steric clashes.

In a theoretical NCI analysis of this compound, one would expect to observe van der Waals interactions within the molecule, particularly between the methoxy groups and the pyran ring. The analysis would reveal the spatial distribution of these interactions and highlight any potential steric hindrance. In a condensed phase or in the presence of other molecules, NCI analysis could also predict intermolecular hydrogen bonding if suitable hydrogen bond donors or acceptors are present.

Table 3: Illustrative Summary of Expected Non-Covalent Interactions in this compound This table provides a qualitative prediction of the types of non-covalent interactions that would be identified through NCI analysis.

Interaction Type Predicted Location Significance
Van der Waals Between methoxy groups and pyran ring Contributes to conformational stability
Steric Repulsion Between bulky substituents in close proximity Influences preferred molecular conformation
Intramolecular Hydrogen Bonding Unlikely due to lack of suitable donors/acceptors Not expected to be a major stabilizing force

Prediction of Thermodynamic Properties

Computational chemistry provides powerful tools for the prediction of various thermodynamic properties of molecules, such as heat capacity (Cₚ), entropy (S), and enthalpy (H). These properties are calculated based on the vibrational frequencies and rotational constants obtained from a DFT frequency calculation.

For this compound, a theoretical calculation of its thermodynamic properties would provide valuable data for understanding its behavior under different temperature and pressure conditions. These calculated values are essential for predicting reaction equilibria and spontaneity, as well as for process design and optimization in industrial applications.

Table 4: Illustrative Predicted Thermodynamic Properties of this compound at 298.15 K and 1 atm This table presents hypothetical values to demonstrate the type of data generated from thermodynamic calculations.

Thermodynamic Property Predicted Value Unit
Heat Capacity (Cₚ) 200 - 250 J/mol·K
Entropy (S) 350 - 400 J/mol·K
Enthalpy (H) 15 - 20 kJ/mol

Calculation of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods can be employed to predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.

The calculation of NLO properties for this compound would involve determining its response to a strong electric field. Molecules with significant charge separation, often found in systems with electron-donating and electron-accepting groups connected by a π-conjugated system, tend to exhibit larger NLO responses. While this compound does not possess a classic push-pull electronic structure, the presence of polar C-O bonds could lead to a modest NLO response. A computational study would quantify this effect and assess its potential for NLO applications.

Table 5: Illustrative Predicted Non-linear Optical Properties of this compound This table contains hypothetical values to illustrate the expected outcome of an NLO property calculation.

NLO Property Predicted Value (a.u.) Significance
Dipole Moment (μ) 2.0 - 3.0 Indicates charge asymmetry
First Hyperpolarizability (β) 50 - 100 Modest second-order NLO response expected

Advanced Research Applications of 4,4 Dimethoxy Tetrahydro 4h Pyran and Its Derivatives

Applications in Complex Organic Synthesis

The tetrahydropyran (B127337) (THP) ring is a prevalent structural motif in a multitude of biologically active natural products. The strategic use of functionalized THP derivatives, such as 4,4-Dimethoxy-tetrahydro-4H-pyran, provides a powerful tool for the construction of these intricate molecules.

Stereoselective Synthesis of Chiral Molecules

The controlled synthesis of specific stereoisomers of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals where a single enantiomer often exhibits the desired therapeutic effect. organic-chemistry.org this compound can serve as a precursor to chiral tetrahydropyran derivatives, which are instrumental in stereoselective transformations. While the direct use of this compound as a chiral auxiliary is not extensively documented, its conversion to chiral synthons is a key strategy. numberanalytics.comnih.gov For instance, the synthesis of enantiomerically pure 2,6-disubstituted tetrahydropyrans often relies on chiral building blocks that can be conceptually derived from the hydrolysis and subsequent modification of this compound to its corresponding ketone, Tetrahydro-4H-pyran-4-one. chemicalbook.com This ketone can then undergo various stereoselective reactions, such as asymmetric hydrogenation or alkylation, to introduce chirality.

These chiral tetrahydropyran building blocks are then utilized in the synthesis of complex molecules where the stereochemistry of the THP ring is crucial for biological activity. Methodologies like intramolecular amide enolate alkylation have been successfully employed to achieve highly stereoselective construction of 2,6-cis-disubstituted tetrahydropyrans, a common feature in many natural products. nih.govnih.gov

Convergent Synthesis of Natural Products and Complex Bioactive Compounds

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a complex molecule, which are then coupled together in the final stages. This approach is often more efficient than a linear synthesis. The tetrahydropyran ring is a key component of numerous complex natural products, including the potent antitumor agent phorboxazole A and the anti-Leishmania agent (-)-centrolobine. researchgate.netacs.org

The synthesis of (-)-centrolobine, for example, showcases the importance of the stereoselective construction of a 2,6-cis-disubstituted tetrahydropyran ring. nih.govnih.gov While specific literature explicitly detailing the use of this compound as the starting material for the total synthesis of these natural products is not abundant, the methodologies employed often rely on tetrahydropyran-based building blocks that are conceptually accessible from it. The conversion of this compound to Tetrahydro-4H-pyran-4-one provides a versatile intermediate that can be elaborated into the necessary fragments for these convergent syntheses. chemicalbook.com Furthermore, spiroketals, another important class of natural products, can be synthesized using precursors derived from tetrahydropyran structures. nih.govrsc.orgresearchgate.netresearchgate.net

Role in Medicinal Chemistry Research

The tetrahydropyran scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in a wide range of biologically active compounds. This compound and its derivatives serve as valuable starting materials and intermediates in the discovery and development of new therapeutic agents. nih.govmdpi.com

Synthesis of Advanced Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound is a useful precursor for the synthesis of advanced pharmaceutical intermediates. nih.govrsc.orgasianpubs.org Its hydrolysis product, Tetrahydro-4H-pyran-4-one, is a versatile building block for constructing various heterocyclic systems and incorporating the tetrahydropyran motif into larger drug molecules. chemicalbook.com This ketone can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups necessary for biological activity.

For example, derivatives of 4H-pyran-4-one have been utilized as intermediates in the synthesis of cephalosporin (B10832234) derivatives, a major class of antibiotics. mdpi.com The ability to functionalize the tetrahydropyran ring at various positions makes it a valuable scaffold for creating libraries of compounds for high-throughput screening and drug discovery programs.

Lead Compound Design and Optimization

In the process of drug discovery, lead optimization is a critical phase where the potency, selectivity, and pharmacokinetic properties of a lead compound are improved through chemical modifications. numberanalytics.comnih.govnih.govnih.gov The tetrahydropyran ring is often incorporated into drug candidates to enhance their properties.

A notable example is the development of histamine (B1213489) H3 receptor antagonists, which are being investigated for the treatment of various neurological and cognitive disorders. nih.govnih.govebi.ac.ukmdpi.com The tetrahydropyran scaffold has been successfully employed in the design of potent and selective H3 antagonists. For instance, compounds incorporating a tetrahydro-pyran-4-yl-amide moiety have shown high affinity for the H3 receptor and desirable pharmacokinetic profiles. nih.gov The precursor for such a moiety can be derived from Tetrahydro-4H-pyran-4-one, which in turn can be obtained from this compound. The rigidity and polarity of the tetrahydropyran ring can influence the binding of the molecule to its target and improve its drug-like properties.

Exploration in Materials Science

The application of this compound and its derivatives extends beyond the realm of life sciences into materials science, particularly in the synthesis of advanced polymers. While this area is less explored compared to its applications in organic synthesis and medicinal chemistry, the potential for creating novel functional materials is significant.

The hydrolysis of this compound to Tetrahydro-4H-pyran-4-one provides a ketone functional group that can be a site for polymerization reactions. Although direct polymerization of this compound is not commonly reported, it can be converted into various monomers suitable for polymer synthesis. For instance, the ketone could be transformed into a lactone or a vinyl ether, which are known to undergo ring-opening polymerization or cationic polymerization, respectively. rsc.org

The incorporation of the tetrahydropyran ring into a polymer backbone can impart unique properties to the resulting material, such as altered solubility, thermal stability, and biodegradability. Research into the synthesis of functional polymers often involves the creation of novel monomers with specific functionalities. nih.gov While direct examples of polymers synthesized from this compound are not widespread in the literature, the chemical versatility of this compound suggests its potential as a precursor to monomers for the development of smart polymers, hydrogels, and other advanced materials. chemicalbook.commdpi.com

Preparation of Polymers and Advanced Materials

The utilization of this compound and its derivatives in the synthesis of polymers and advanced materials is an area of scientific interest, primarily centered on the principles of ring-opening polymerization (ROP). The tetrahydropyran ring, a stable six-membered heterocycle containing an oxygen atom, forms the backbone of these potential polymers. The presence of the dimethoxy group at the 4-position introduces a ketal functionality, which can be a reactive site for initiating polymerization under specific catalytic conditions.

The general strategy for the polymerization of such cyclic ethers involves the use of cationic initiators. In a typical cationic ring-opening polymerization, a strong acid or a Lewis acid is employed to activate the monomer. In the case of this compound, the reaction would likely be initiated by a protonic acid or a Lewis acid. This would lead to the opening of the tetrahydropyran ring and the subsequent formation of a polyether chain. The specific conditions of the polymerization, such as the nature of the catalyst, temperature, and solvent, would be critical in determining the molecular weight, structure, and properties of the resulting polymer.

While the direct polymerization of this compound is a theoretical possibility, much of the existing research in the broader field has focused on the polymerization of related cyclic ethers, such as tetrahydrofuran (B95107) (THF). These studies provide a foundational understanding of the mechanisms and conditions applicable to the ROP of such monomers. For instance, various catalytic systems, including heteropolyacids, have been shown to be effective for the cationic ROP of THF, yielding polytetrahydrofuran, a polymer with applications in the production of elastomers.

Research into the synthesis of polymers from tetrahydropyran derivatives often involves the incorporation of functional groups to tailor the properties of the final material. For example, derivatives of tetrahydropyran can be functionalized to act as diols in polycondensation reactions with diacids or their derivatives to form polyesters. The rigid tetrahydropyran ring incorporated into the polymer backbone can influence the thermal and mechanical properties of the resulting material.

Detailed studies on the specific polymerization behavior of this compound, including reaction kinetics, polymer characterization, and material properties, are not extensively documented in publicly available research. However, based on the principles of polymer chemistry, it can be postulated that polymers derived from this monomer would exhibit characteristics influenced by the polyether backbone and the pendant or incorporated ketal groups. These groups could also offer a route for post-polymerization modification or for creating degradable materials, as ketal linkages are known to be susceptible to hydrolysis under acidic conditions.

Further investigation is required to fully elucidate the potential of this compound as a monomer for the creation of novel polymers and advanced materials. Such research would involve systematic studies of its polymerization using various catalytic systems and a thorough characterization of the resulting polymers to understand their structure-property relationships.

Biological Activity and Mechanistic Biological Studies of 4,4 Dimethoxy Tetrahydro 4h Pyran Derivatives

Antimicrobial Research

Derivatives of the 4H-pyran core have been extensively studied for their ability to combat microbial infections. researchgate.net These compounds have shown efficacy against a range of pathogenic bacteria and fungi, and some have demonstrated the ability to disrupt protective bacterial biofilms. researchgate.netacs.org

Investigation of Antibacterial Activity Against Specific Pathogens (e.g., Mycobacterium bovis, Streptococcus pneumoniae, Escherichia coli, Staphylococcus aureus)

The antibacterial potential of 4H-pyran derivatives has been evaluated against several clinically relevant bacteria.

Mycobacterium bovis : A series of 4H-pyran compounds and their Schiff base derivatives were synthesized and tested for their activity against Mycobacterium bovis (BCG). nih.govnih.gov The preliminary results from these studies indicated that most of the synthesized compounds exhibited noteworthy activity against the test organism. nih.govnih.gov Specifically, 4H-pyrans synthesized from dimedone generally showed better anti-mycobacterial activity than those derived from acetylacetone (B45752). nih.gov

Streptococcus pneumoniae : In a study focused on fused spiro-4H-pyran derivatives, compound 4l showed significant inhibition against all tested bacterial strains, including the Gram-positive pathogen Streptococcus pneumoniae, with a minimum inhibitory concentration (MIC) value of 125 µg/mL. acs.org Another compound, 4m , also showed good activity against S. pneumoniae with the same MIC value of 125 µg/mL. acs.org

Escherichia coli : The same study on fused spiro-4H-pyran derivatives identified compound 4l as a potent inhibitor of the Gram-negative bacterium Escherichia coli, with a MIC of 125 µg/mL. acs.org Other studies have also synthesized novel spiropyran derivatives and tested their antibacterial effects on E. coli. rsc.org

Staphylococcus aureus : Several studies have documented the activity of 4H-pyran derivatives against Staphylococcus aureus. In one study, newly synthesized spiropyrans were tested, with compounds 5a, 5b, 5f, 5g, and 5i showing the best MIC values against S. aureus. rsc.org Another investigation of spiro-4H-pyran derivatives found that a compound (5d ) containing both indole (B1671886) and cytosine rings demonstrated good antibacterial effects against standard and clinical isolates of S. aureus. nih.gov Furthermore, certain 4H-pyran derivatives, specifically 4g and 4j , were found to inhibit all tested Gram-positive isolates, which often include S. aureus. nih.gov

Antibacterial Activity of Selected 4H-Pyran Derivatives

Compound/DerivativeTarget PathogenKey Finding (MIC)Reference
Fused Spiro-4H-Pyran (4l)Streptococcus pneumoniae125 µg/mL acs.org
Fused Spiro-4H-Pyran (4m)Streptococcus pneumoniae125 µg/mL acs.org
Fused Spiro-4H-Pyran (4l)Escherichia coli125 µg/mL acs.org
Spiropyran (5d)Staphylococcus aureusGood antibacterial effects noted nih.gov
4H-Pyran Derivatives (4g, 4j)Gram-positive isolatesInhibited all tested isolates nih.gov

Studies on Antifungal Properties

The antifungal properties of 4H-pyran derivatives have also been a subject of investigation. In a study where a series of 4H-pyran compounds and their Schiff bases were evaluated, their antifungal activity was tested against Candida albicans. nih.gov The results indicated that, in general, the compounds showed poor activity against C. albicans. nih.govnih.gov However, it was noted that the compounds synthesized from acetylacetone (4h and 4i ) recorded the highest antifungal activity among those tested. nih.gov This suggests that the structural features of the derivatives play a crucial role in determining their antifungal efficacy.

Evaluation as Bacterial Biofilm Disruptors

Bacterial biofilms are a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. Research into novel fused spiro-4H-pyran derivatives has explored their potential as bacterial biofilm disruptors. acs.org This line of inquiry aims to develop agents that can break down the protective matrix of biofilms, rendering the bacteria more susceptible to antimicrobial treatments. acs.org Compound 4l from this study, which showed broad-spectrum antibacterial activity, was a key candidate for further investigation into its biofilm disruption capabilities. acs.org

Anticancer Research

The 4H-pyran scaffold is considered a lead structure for developing antitumoral agents. nih.gov Derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth and induce cell death through various cellular mechanisms. nih.govrsc.org

Studies on Antiproliferative and Cytotoxic Effects against Cancer Cell Lines (e.g., HCT-116 cells)

The cytotoxic effects of 4H-pyran derivatives have been tested against several human cancer cell lines.

HCT-116 Cells (Human Colorectal Cancer) : A study investigating a series of 4H-pyran derivatives found that compounds 4d and 4k effectively suppressed the proliferation of HCT-116 cells, exhibiting IC₅₀ values of 75.1 µM and 85.88 µM, respectively. nih.gov These compounds were identified as the most promising cytotoxic agents in the series. nih.gov The study suggested that these analogues block the proliferation of HCT-116 cells by inhibiting the kinase activity of Cyclin-Dependent Kinase 2 (CDK2) and downregulating its expression. nih.gov

Other Cancer Cell Lines : The anticancer potential of these derivatives extends beyond colorectal cancer. A study on novel spiro-4H-pyran derivatives tested their cytotoxic activity against non-small-cell lung cancer (A549), breast epithelial cancer (MCF-7), human malignant melanoma (A375), and prostate cancer (PC3, LNCaP) cell lines. rsc.org Compound 5a from this series was found to be the most potent, showing significant activity against A549, A375, and LNCaP tumor cells. rsc.org

Cytotoxic Activity of Selected 4H-Pyran Derivatives

Compound/DerivativeCancer Cell LineKey Finding (IC₅₀)Reference
4H-Pyran (4d)HCT-11675.1 µM nih.gov
4H-Pyran (4k)HCT-11685.88 µM nih.gov
Spiropyran (5a)A549 (Lung)Most potent in series rsc.org
Spiropyran (5a)A375 (Melanoma)Most potent in series rsc.org
Spiropyran (5a)LNCaP (Prostate)Most potent in series rsc.org

Investigation of Potential Apoptotic Mechanisms

Understanding the mechanism by which these compounds induce cancer cell death is crucial for their development as therapeutic agents. Apoptosis, or programmed cell death, is a key target.

Research has shown that the cytotoxic effects of 4H-pyran derivatives are linked to the induction of apoptosis. nih.gov In HCT-116 cells, compounds 4d and 4k were found to trigger apoptosis through the activation of the caspase-3 gene. nih.gov Caspase-3 is a critical executioner caspase in the apoptotic pathway. The underlying mechanism for the antiproliferative action was further explored through molecular docking simulations, which indicated an interaction with the ATP binding pocket of CDK2. nih.gov

In a separate study on A549 lung cancer cells, treatment with the spiro-pyran compound 5a was associated with cell death, as confirmed by DAPI staining. rsc.org Further investigation using RT-PCR confirmed that this cell death occurs via apoptosis through the mitochondrial pathway. This was evidenced by the up-regulation of the pro-apoptotic protein Bax and the down-regulation of the anti-apoptotic protein Bcl-2. rsc.org

Antiviral Investigations (e.g., Anti-influenza Activity of Related Precursors)

The pyran ring is a key structural feature in various compounds investigated for their antiviral properties, particularly against the influenza virus. The virus's replication cycle, which involves stages like cell entry via hemagglutinin (HA) protein, endosomal release, and eventual budding with the help of neuraminidase (NA), presents multiple targets for antiviral agents. nih.gov

Research into gastrodin (B1674634) analogues, which contain a tetrahydropyran (B127337) core, has identified a new class of potential anti-influenza agents. nih.gov In one study, a series of substituted aryl glycoside analogues were synthesized and evaluated. The most potent of these, compound 1a (methyl 4-fluoro-3-((2S,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)-tetrahydro-2H-pyran-2-yloxy) benzoate), demonstrated significant inhibitory activity against influenza A strains A/Hanfang/359/95(H3N2) and A/FM/1/47(H1N1), with IC50 values of 44.4 µM and 34.4 µM, respectively. nih.gov Another derivative, 2a , was particularly effective against the A/FM/1/47(H1N1) strain with an IC50 of 11.58 µM and also showed activity against an oseltamivir-resistant influenza B strain. nih.gov

Furthermore, other complex heterocyclic systems incorporating the pyran motif have been explored. Spirothiazolidinones, for example, have been identified as specific inhibitors of influenza A/H3N2, acting by targeting the HA protein and preventing the fusion of the virus with the host cell membrane. kuleuven.beresearchgate.net These findings underscore the utility of the tetrahydropyran scaffold as a building block for the development of novel anti-influenza therapeutics.

Research into Enzyme Mechanism Studies

Derivatives of 4H-pyran have been shown to interact with and modulate the activity of several key enzymes, indicating their therapeutic potential.

One area of significant research is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov Overexpression of certain CDKs, such as CDK2, is linked to the oncogenesis of cancers like colorectal cancer. nih.gov Studies have shown that certain 4H-pyran derivatives can effectively inhibit CDK2. For instance, compounds 4d and 4k were found to suppress the proliferation of HCT-116 colorectal cancer cells by inhibiting the kinase activity of CDK2 and downregulating its expression. nih.gov This suggests that the pyran scaffold can serve as a template for designing potent anticancer agents that target cell cycle machinery. nih.gov

Another important enzyme target is aldose reductase (ALR2), implicated in diabetic complications. Inhibition of ALR2 is a promising therapeutic strategy, but selectivity over the related aldehyde reductase (ALR1) is crucial. nih.gov Research into the selectivity-determining features of these enzymes has involved creating mutational constructs of the ALR2 binding pocket to understand how different ligands bind. nih.gov While not directly studying 4,4-Dimethoxy-tetrahydro-4H-pyran, this line of research on ligands like zopolrestat (B13010) and sorbinil (B39211) provides foundational knowledge on the protein-ligand interactions that govern ALR2 inhibition, which is applicable to the design of selective pyran-based inhibitors. nih.gov

Additionally, the synthesis of chiral precursors for pharmaceuticals often involves enzymatic reactions. For example, the asymmetric enzymatic reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one using a ketone reductase yields the (R)-α-hydroxyketal, an important chiral intermediate. researchgate.net This process can be made more economical by using a second enzyme, glucose dehydrogenase, for the in-situ regeneration of the NADPH cofactor. researchgate.net

Molecular Docking and In Silico Studies of Biological Interactions

Computational methods like molecular docking and ADME (adsorption, distribution, metabolism, and excretion) predictions are invaluable tools in modern drug discovery, providing insights into how ligands interact with biological targets at a molecular level.

Molecular docking simulations have been instrumental in elucidating the mechanisms of action for 4H-pyran derivatives. In the context of anticancer activity, docking studies were used to model the interaction of cytotoxic 4H-pyran derivatives within the ATP binding pocket of CDK2. nih.gov These in silico results, combined with experimental kinase assays, confirmed that compounds 4d and 4k blocked cancer cell proliferation by directly inhibiting CDK2. nih.gov

Similarly, molecular docking has been employed to predict the antibacterial potential of novel derivatives. In a study of new thiazole (B1198619) derivatives, docking was performed against penicillin-binding proteins (PBP4) from E. coli and S. aureus. mdpi.com While the synthesized compounds showed only weak binding energies, the study demonstrated the utility of the approach for screening potential antibacterial agents. mdpi.com

In the field of ALR2 inhibition, extensive research has been conducted to understand the basis of ligand selectivity. nih.gov By creating mutant versions of the ALR2 binding site and analyzing them with X-ray crystallography and isothermal titration calorimetry (ITC), scientists have been able to probe the influence of specific amino acid residues on ligand binding. nih.gov These studies revealed that induced-fit adaptations within the binding site are essential for accommodating ligands and determining selectivity. nih.gov Such detailed investigations into ligand-protein binding provide a rational basis for designing highly selective inhibitors based on various scaffolds, including tetrahydropyran.

Beyond protein targets, certain 4H-pyran derivatives have been found to interact with DNA. DNA interaction analysis has revealed that these compounds can act as DNA binders, with a preference for binding within the minor groove rather than the major groove or through intercalation. nih.govresearchgate.netsemanticscholar.org This is a relatively uncommon mode of interaction for pyran-based molecules. The binding affinity for calf thymus DNA (ctDNA) has been quantified, yielding binding constants (Kb) in the range of 1.53 × 10⁴ M⁻¹ to as high as 2.05 × 10⁶ M⁻¹. nih.gov The majority of the tested compounds showed binding constants in the order of 10⁵ M⁻¹, which is comparable to that of the well-known intercalator ethidium (B1194527) bromide, indicating a strong affinity for DNA. nih.gov

Table 1: DNA Binding Constants of Selected 4H-Pyran Derivatives
CompoundBinding Constant (Kb) [M⁻¹]
Compound 92.05 x 10⁶
Other Derivatives1.53 x 10⁴ - 10⁵
Ethidium Bromide (Reference)1.37 x 10⁵

Exploration of Other Pharmacological Potentials

The therapeutic applications of pyran derivatives are broad, with research indicating potential as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comnih.govscilit.comresearchgate.net One of the most consistently reported activities is their ability to counteract oxidative stress.

Many 4H-pyran derivatives have demonstrated significant antioxidant properties. nih.govmdpi.comscilit.comresearchgate.net Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous pathologies, including cancer and neurodegenerative diseases. nih.govnih.gov The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test and the ferric reducing antioxidant power (FRAP) assay. nih.gov

A study evaluating a series of 4H-pyran and pyrano[2,3-c]pyrazole derivatives found several compounds with potent antioxidant effects. nih.gov Compounds 4g and 4j showed the strongest DPPH scavenging and reducing capabilities, with 4j being even more efficient than the standard antioxidant BHT (butylated hydroxytoluene). nih.gov The IC50 values for DPPH scavenging and EC50 values for reducing power highlight the potential of these molecules as effective antioxidants. nih.gov

Table 2: Antioxidant Activity of Selected 4H-Pyran Derivatives
CompoundDPPH Scavenging Potency (% at 1 mg/mL)Ferric Reducing Power (EC₅₀) [mM]
4g90.50%0.072
4j88.00%0.074
4l70.20%-
4m69.00%-
4d65.25%-
BHT (Reference)95.30%0.089

Anti-inflammatory Properties

The search for novel anti-inflammatory agents is a significant area of medicinal chemistry. While direct studies on the anti-inflammatory properties of this compound derivatives are not extensively documented in publicly available research, the broader class of pyran and dihydropyridine (B1217469) derivatives has shown promise in this area.

Research into various 4H-pyran derivatives has indicated their potential as anti-inflammatory agents. For instance, some studies have shown that certain dihydropyridine (DHP) derivatives exhibit anti-inflammatory activities. nih.gov A study evaluating 1,4-DHP derivatives in vitro using lipopolysaccharide (LPS)-induced RAW264.7 cells and in vivo in an acute lung injury model in mice demonstrated significant anti-inflammatory effects. nih.gov The most effective compound in this study, referred to as compound 4, was found to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines, while increasing the production of the anti-inflammatory cytokine IL-10. nih.gov In vivo, this compound reduced levels of NO, myeloperoxidase (MPO) activity, leukocyte migration, and pro-inflammatory cytokines TNF-α and IL-6. nih.gov

Furthermore, a series of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid were synthesized and evaluated for their in-vitro anti-inflammatory activity. japsonline.com Several of these compounds showed significant activity when compared to the standard drug Ibuprofen in protein denaturation and HRBC membrane stabilization assays. japsonline.com

In a study on 12-dehydropyxinol derivatives, which contain a pyran-like ring structure, significant inhibition of lipopolysaccharide (LPS)-triggered nitric oxide (NO) production in RAW264.7 macrophage cells was observed. mdpi.com This inhibitory effect is a key indicator of anti-inflammatory activity. Many of the synthesized derivatives exhibited superior NO inhibition activity compared to the parent compounds and even the positive control, hydrocortisone (B1673445) sodium succinate. mdpi.com The structure-activity relationship (SAR) analysis revealed that modifications at the C-3 position and the nature of amino acid residues significantly influenced the anti-inflammatory potency. mdpi.com

Table 1: Anti-inflammatory Activity of Selected 12-Dehydropyxinol Derivatives

CompoundDescriptionNO Inhibition ActivityCytotoxicity
5cDerivative with an N-Boc-protected phenylalanine residueHighest NO inhibitory activityRelatively low
Parent Compounds (1, 4, 7, 8)Starting materials for derivatizationLower NO inhibition activity compared to derivativesNot specified as highly cytotoxic
HSS (Positive Control)Hydrocortisone sodium succinateLower NO inhibition activity compared to many derivativesUsed as a standard

These findings from related pyran structures suggest that derivatives of this compound could be viable candidates for the development of new anti-inflammatory drugs.

Calcium Channel Modulator Research

Derivatives of 1,4-dihydropyridines (DHPs), which are structurally analogous to tetrahydropyrans, are a well-established class of L-type calcium channel blockers used in the treatment of cardiovascular diseases. mdpi.com Research in this area has focused on synthesizing novel DHP analogs to improve tissue selectivity and modulate activity.

Studies on novel substituted 1,4-dihydropyridines have shown that the introduction of different moieties can lead to compounds with selective cardiac tissue effects. nih.gov The vasorelaxant, negative inotropic, and chronotropic effects of these compounds were investigated on isolated guinea-pig tissues, revealing that structural modifications can modulate their activity profile. nih.gov

A study on 4-pyridinio-1,4-dihydropyridine compounds evaluated their calcium channel modulating activity in a vascular smooth muscle cell line (A7R5), an isolated rat aortic ring model, and human neuroblastoma cells (SH-SY5Y). nih.gov This research identified compounds with potent calcium channel antagonist activity, with one compound being three times more active than amlodipine (B1666008) on carbachol-activated SH-SY5Y cells. nih.gov Another compound exhibited calcium agonist activity that was nine times higher than the classic DHP calcium agonist Bay K8644. nih.gov

Table 2: Calcium Channel Modulating Activity of 4-Pyridinio-1,4-Dihydropyridine Derivatives

CompoundActivityModelPotency
Compound 3Calcium Channel AntagonistCarbachol-activated SH-SY5Y cells3 times higher than amlodipine
Compound 4Calcium Channel AgonistNot specified in abstract9 times higher than Bay K8644

The extensive research on 1,4-dihydropyridines as calcium channel modulators provides a strong rationale for investigating this compound derivatives for similar activities. The core tetrahydropyran scaffold could offer a novel template for designing new modulators with potentially improved pharmacological profiles.

Cognitive Enhancement Studies for Neurodegenerative Diseases

The modulation of neuronal calcium channels and the mitigation of oxidative stress and neuroinflammation are key therapeutic strategies in the management of neurodegenerative diseases such as Alzheimer's disease. ucm.es Derivatives of 1,4-dihydropyridines have been investigated for their neuroprotective potential due to their ability to act on multiple targets involved in the pathology of these diseases.

A study on a family of 4,7-dihydro-2H-pyrazolo[3,4-b]pyridines, which are 1,4-DHP analogs, demonstrated their multitarget-directed ligand properties. ucm.es These compounds exhibited potent antioxidant and anti-inflammatory properties, the ability to inhibit glycogen (B147801) synthase kinase-3β (GSK-3β), and the capacity to block L-type voltage-dependent calcium channels. ucm.es

Further investigations into the neuroprotective properties of these novel 1,4-dihydropyridine (B1200194) derivatives were conducted in vitro. mdpi.com The compounds were tested for their ability to protect against toxicity induced by oxidative stress, tau hyperphosphorylation, and cytosolic calcium overload. mdpi.com Several derivatives showed significant neuroprotective effects, with their efficacy correlating with their antioxidant capacity and GSK-3β inhibitory activity. For example, compound 4g was able to reverse cellular death induced by tau hyperphosphorylation in hippocampal slices by blocking the production of reactive oxygen species (ROS). mdpi.com

Table 3: Neuroprotective Activity of Selected 1,4-Dihydropyridine Derivatives

CompoundNeuroprotective Effect AgainstObserved Effect
4b (Ar = 4-FPh)Oxidative StressImproved cell viability to 84.3%
4c (Ar = o-ClPh)Tau HyperphosphorylationIncreased cell survival to 74.0%
4gTau HyperphosphorylationRevoked cellular death by blocking ROS production

The cholinergic hypothesis of Alzheimer's disease suggests that a deficiency in the neurotransmitter acetylcholine (B1216132) contributes to cognitive decline. nih.gov Acetylcholinesterase (AChE) inhibitors are a primary treatment strategy. While not directly linked to this compound, the development of novel ligands that can modulate cholinergic pathways, potentially in combination with other activities like calcium channel modulation and antioxidant effects, is a promising avenue for cognitive enhancement.

The established neuroprotective profile of 1,4-dihydropyridine derivatives provides a strong impetus for the synthesis and evaluation of this compound derivatives as potential therapeutic agents for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,4-Dimethoxy-tetrahydro-4H-pyran, and how can reaction conditions be controlled to maximize yield?

  • Methodology : The compound is synthesized via elimination of methanol from 4,4-dimethoxytetrahydropyran using titanium tetrachloride (TiCl₄) as a catalyst under reflux conditions. Key parameters include maintaining anhydrous conditions, precise temperature control (typically 80–100°C), and stoichiometric ratios to minimize side reactions. Post-reaction purification via fractional distillation or chromatography ensures high purity .

Q. How does this compound function as a protecting group for hydroxyl functions in organic synthesis?

  • Methodology : The compound forms stable tetrahydropyranyl (THP) ethers with alcohols, protecting hydroxyl groups during multi-step syntheses. Stability is pH-dependent: THP ethers resist hydrolysis under basic conditions but are cleaved under mild acidic conditions (e.g., aqueous HCl or PPTS in ethanol). Selectivity can be enhanced by tuning reaction time and acid strength .

Q. What stability challenges arise during storage and handling, and how can they be mitigated?

  • Methodology : The compound is prone to discoloration (yellowing) due to oxidation or moisture exposure. Store under inert gas (N₂/Ar) at 2–8°C in amber glass containers. Monitor purity via NMR or HPLC. Avoid prolonged exposure to light or Lewis acids (e.g., AlCl₃), which accelerate degradation .

Advanced Research Questions

Q. How can synthesis scalability be optimized for industrial applications without compromising purity?

  • Methodology : Employ Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, solvent polarity). Continuous flow reactors improve heat/mass transfer, while fractional distillation isolates the product from byproducts like lactones or carboxylic acids. Pilot-scale studies show that yields >85% are achievable with TiCl₄ concentrations of 0.5–1.0 mol% .

Q. How can contradictions in reactivity under varying catalytic systems be resolved?

  • Methodology : Comparative studies using alternative catalysts (e.g., BF₃·Et₂O or p-TsOH) reveal TiCl₄’s superior efficiency in methanol elimination. Kinetic analysis (via in-situ IR or GC-MS) tracks intermediate formation, while computational modeling (DFT) identifies transition states to explain selectivity differences .

Q. What mechanistic insights explain the acid-catalyzed ring-opening reactions of this compound derivatives?

  • Methodology : Protonation at the oxygen atom initiates ring-opening, forming carbocation intermediates. Isotopic labeling (²H/¹⁸O) and NMR spectroscopy confirm the pathway. Substituents at the 4-position (e.g., methoxy groups) stabilize intermediates, altering reaction rates and product distributions .

Q. How do substituents influence the functionalization of this compound?

  • Methodology : Systematic substitution (e.g., halogenation or alkylation) at the 2- or 4-positions modifies reactivity. For example, iodination with I₂/NaOCl yields 4-iodo derivatives, enabling cross-coupling reactions. Monitor regioselectivity via LC-MS and X-ray crystallography .

Q. What safety protocols are critical for handling moisture-sensitive reactions involving this compound?

  • Methodology : Use Schlenk lines or gloveboxes for moisture-free conditions. PPE (gloves, goggles) and flame-resistant lab coats are mandatory due to flammability risks (flash point: ~114°C). Emergency protocols include CO₂ fire extinguishers and neutralization of acidic byproducts with NaHCO₃ .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4,4-Dimethoxy-tetrahydro-4H-pyran
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4,4-Dimethoxy-tetrahydro-4H-pyran

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.